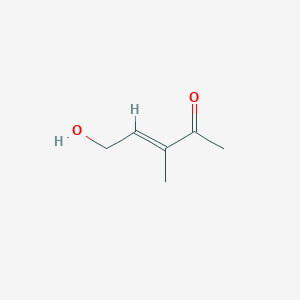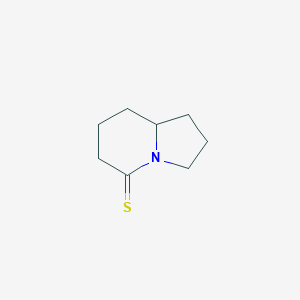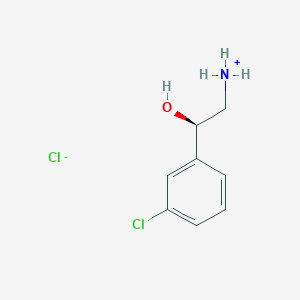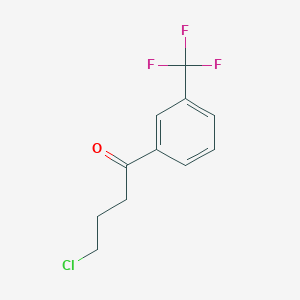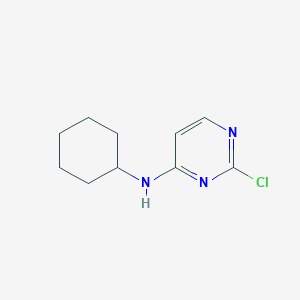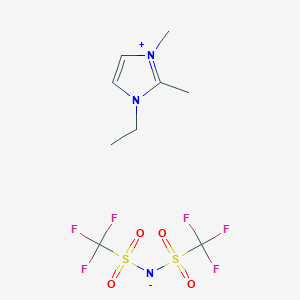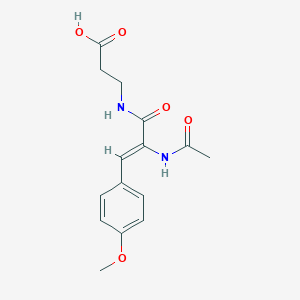
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, also known as NAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and has been synthesized using a variety of methods.
作用机制
The mechanism of action of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to selectively inhibit COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammatory cytokine production, and the induction of apoptosis in cancer cells. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. In addition, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have analgesic and antipyretic effects, similar to those of naproxen.
实验室实验的优点和局限性
One advantage of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its selectivity for COX-2, which allows for the study of the role of COX-2 in various diseases and conditions. Another advantage is its potential applications in cancer therapy and neuroprotection. However, one limitation of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
未来方向
There are several future directions for research on N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the exploration of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in various diseases and conditions.
合成方法
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be synthesized using a variety of methods, including the reaction of naproxen with N-acetylglycine and the reaction of 4-methoxyphenylacetic acid with N-acetylalanine. The most commonly used method involves the reaction of naproxen with N-acetyl-beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method results in the formation of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine with a yield of around 60-70%.
科学研究应用
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been studied for its potential applications in various fields of research, including cancer therapy, inflammation, and neuroprotection. In cancer therapy, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In neuroprotection, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to protect against oxidative stress and neuronal damage, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
172798-50-4 |
|---|---|
产品名称 |
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine |
分子式 |
C15H18N2O5 |
分子量 |
306.31 g/mol |
IUPAC 名称 |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9- |
InChI 键 |
XBJBLALDXSAKCQ-LCYFTJDESA-N |
手性 SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
同义词 |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



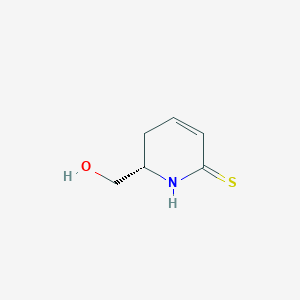
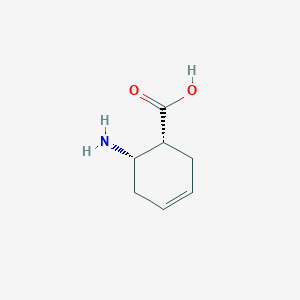
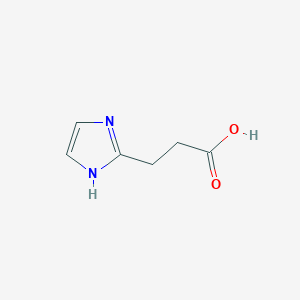
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)


